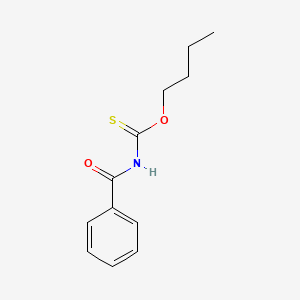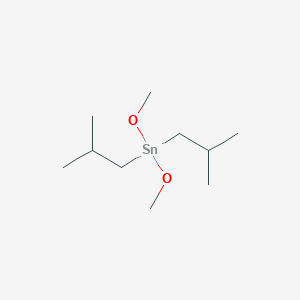
Dimethoxybis(2-methylpropyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethoxybis(2-methylpropyl)stannane is an organotin compound with the molecular formula C10H24O2Si. It is a clear, colorless to almost colorless liquid that is sensitive to moisture. This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethoxybis(2-methylpropyl)stannane can be synthesized through the reaction of tin tetrachloride with 2-methylpropyl magnesium bromide, followed by methanolysis. The reaction typically occurs under an inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethoxybis(2-methylpropyl)stannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Dimethoxybis(2-methylpropyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Dimethoxybis(2-methylpropyl)stannane involves its interaction with various molecular targets. It can act as a catalyst in chemical reactions, facilitating the formation or breaking of chemical bonds. The pathways involved often include coordination with other molecules, leading to changes in their reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
Diisobutyldimethoxysilane: Similar in structure but contains silicon instead of tin.
Dimethoxydiphenylsilane: Contains phenyl groups instead of 2-methylpropyl groups.
Dimethoxydimethylsilane: Contains methyl groups instead of 2-methylpropyl groups.
Uniqueness
Dimethoxybis(2-methylpropyl)stannane is unique due to its tin center, which imparts different reactivity and properties compared to silicon-based compounds. This makes it particularly useful in specific catalytic and synthetic applications where tin’s properties are advantageous .
Properties
CAS No. |
20665-28-5 |
|---|---|
Molecular Formula |
C10H24O2Sn |
Molecular Weight |
295.01 g/mol |
IUPAC Name |
dimethoxy-bis(2-methylpropyl)stannane |
InChI |
InChI=1S/2C4H9.2CH3O.Sn/c2*1-4(2)3;2*1-2;/h2*4H,1H2,2-3H3;2*1H3;/q;;2*-1;+2 |
InChI Key |
ZACMBPZBMUWZHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Sn](CC(C)C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
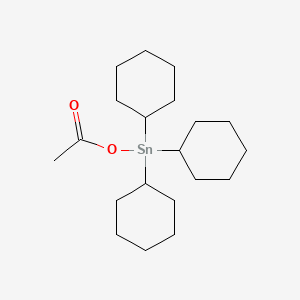
![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)
![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)
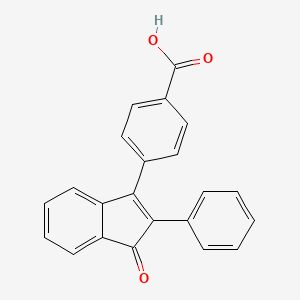

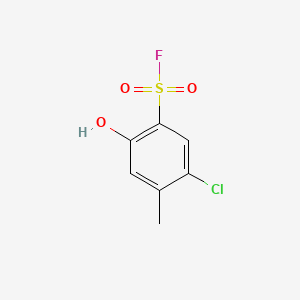
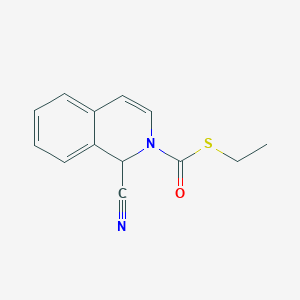
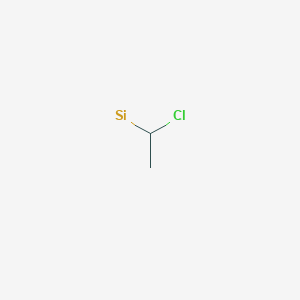


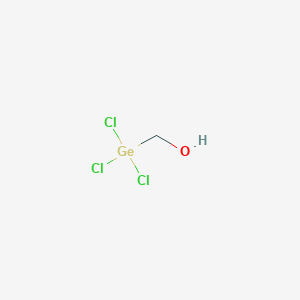
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
